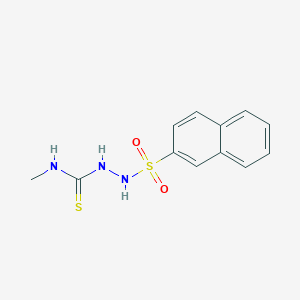
4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ is a synthetic compound that belongs to the class of sulfonamides, which have been widely used in medicinal chemistry due to their diverse biological activities.
Mechanism of Action
4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide inhibits the activity of NF-κB by binding to a specific site on the protein and preventing it from binding to DNA. This leads to a decrease in the expression of genes involved in cell survival and proliferation, ultimately leading to cell death. 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide has also been shown to inhibit the activity of other signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation in autoimmune diseases, and the modulation of immune cell function. 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide has also been shown to have an effect on the expression of genes involved in angiogenesis, which is the process by which new blood vessels are formed.
Advantages and Limitations for Lab Experiments
4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability, its well-characterized mechanism of action, and its ability to modulate multiple signaling pathways. However, 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide also has some limitations, including its potential toxicity and the need for further research to fully understand its effects on different cell types and in different disease models.
Future Directions
There are several future directions for research on 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide, including the development of new analogs with improved efficacy and reduced toxicity, the identification of new disease targets for 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide, and the exploration of combination therapies with other drugs. Additionally, further research is needed to fully understand the effects of 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide on different cell types and in different disease models, as well as its potential for use in clinical trials.
Synthesis Methods
The synthesis of 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide involves the reaction of 8-chloro-4-(2-oxo-1-pyrrolidinyl)quinoline with benzenesulfonamide in the presence of a base. The resulting compound has been shown to have high purity and stability, making it an ideal candidate for further research and development.
Scientific Research Applications
4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases. Studies have shown that 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide inhibits the activity of a transcription factor called NF-κB, which plays a critical role in regulating the expression of genes involved in inflammation and cell survival. By inhibiting NF-κB, 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide has been shown to induce apoptosis in cancer cells and reduce inflammation in autoimmune diseases.
properties
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-quinolin-8-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-18-7-3-13-22(18)15-8-10-16(11-9-15)26(24,25)21-17-6-1-4-14-5-2-12-20-19(14)17/h1-2,4-6,8-12,21H,3,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZROGAIQRTZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-dimethylphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5738931.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5738932.png)
![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5738939.png)
![2-{[4-(2-naphthyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5738943.png)
![cyclohexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5738947.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-chloro-2-nitrophenoxy)acetohydrazide](/img/structure/B5738952.png)
![4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5738954.png)

![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)
![2-(3,4-dimethoxyphenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5738986.png)
![5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5739005.png)